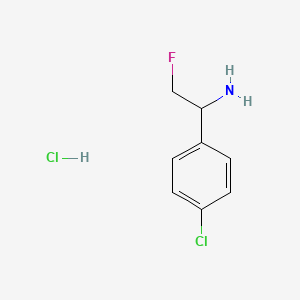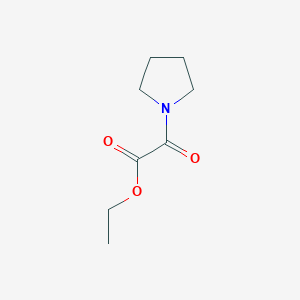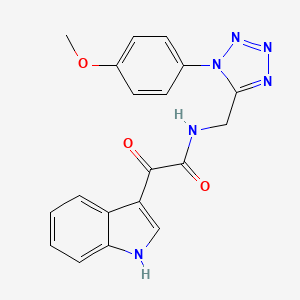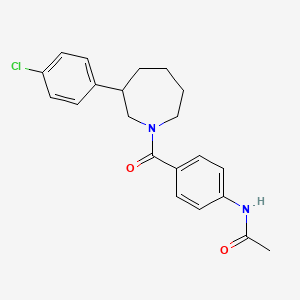![molecular formula C15H17N3O5S2 B2439017 8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1211660-18-2](/img/structure/B2439017.png)
8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom This compound is of significant interest due to its potential biological activities and therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the isoxazole ring and the incorporation of the thiophene and spirocyclic structures. One common method for synthesizing isoxazole derivatives is the [2+3] cycloaddition reaction of nitrile oxides with alkenes or alkynes . This reaction is regioselective and can be used to introduce various substituents on the isoxazole ring.
For the specific synthesis of this compound, the following steps can be involved:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by reacting a nitrile oxide with an appropriate alkene or alkyne under mild conditions.
Incorporation of the Thiophene Moiety: The thiophene ring can be introduced through a sulfonylation reaction, where a thiophene derivative is reacted with a sulfonyl chloride in the presence of a base.
Formation of the Spirocyclic Structure: The spirocyclic structure can be formed by a cyclization reaction involving a suitable precursor containing the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the isoxazole or thiophene rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines
科学的研究の応用
8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound may have therapeutic potential and can be investigated for its use in drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary and require further research to elucidate.
類似化合物との比較
8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be compared with other similar compounds, such as:
Isoxazole Derivatives: Other isoxazole derivatives may have similar chemical properties but differ in their biological activities and therapeutic potential.
Thiophene Derivatives: Compounds containing the thiophene ring may share some chemical reactivity but have different applications and mechanisms of action.
Spirocyclic Compounds: Spirocyclic compounds with different ring systems may exhibit unique chemical and biological properties.
The uniqueness of 8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4
特性
IUPAC Name |
1,2-oxazol-5-yl-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c19-14(12-3-6-16-23-12)17-7-4-15(5-8-17)18(9-10-22-15)25(20,21)13-2-1-11-24-13/h1-3,6,11H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAHUGKKIZYBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2438936.png)
![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2438938.png)
![4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438939.png)




![(2,6-Difluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2438948.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)thio)butan-1-one](/img/structure/B2438949.png)

![6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2438954.png)


